N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
Description
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a pyrazolopyrimidinone derivative characterized by a bicyclic heteroaromatic core (pyrazolo[3,4-d]pyrimidinone) substituted with a 3-chlorobenzyl group at the 5-position and a 2-cyclopentylacetamide moiety linked via an ethyl chain at the 1-position.
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-17-7-3-6-16(10-17)13-26-14-24-20-18(21(26)29)12-25-27(20)9-8-23-19(28)11-15-4-1-2-5-15/h3,6-7,10,12,14-15H,1-2,4-5,8-9,11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGURPTOJIXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival.
Mode of Action
The compound interacts with its target, PKB, by binding to it. This binding leads to the activation of PKB through phosphorylation on Ser473 and Thr308 . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K. This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which is anchored to the inner side of the plasma membrane. PKB binds to PI-3,4,5-P3, promoting its activation.
Pharmacokinetics
It is noted that the compound is a potent and orally bioavailable inhibitor of pkb. This suggests that the compound has good absorption and distribution properties.
Result of Action
The result of the compound’s action is the promotion of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . This is achieved through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a novel compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential clinical implications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19ClFN5O2
- Molecular Weight : 439.88 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological interactions.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.
- Anticancer Activity : Studies have demonstrated significant growth inhibition against various cancer cell lines, suggesting that this compound may act as a potent anticancer agent.
Anticancer Studies
Recent investigations into the biological activity of this compound reveal promising results:
- Cell Line Testing : The compound exhibited notable growth inhibition across multiple cancer cell lines. For instance:
- Lung Carcinoma (HOP-92) : Growth inhibition (GI%) of 71.8.
- Renal Carcinoma (ACHN) : GI% of 66.02.
These results indicate that the compound may target specific pathways critical for cancer cell proliferation.
Mechanistic Insights
Molecular docking studies have elucidated the binding interactions of this compound with CDK2 and TRKA proteins. The binding affinities suggest that it competes effectively with established inhibitors:
| Compound | Binding Affinity (µM) | Target |
|---|---|---|
| This compound | 0.22 (CDK2), 0.89 (TRKA) | CDK2/TRKA |
Study 1: In Vitro Cytotoxicity
A study focused on the renal carcinoma cell line RFX 393 evaluated the cytotoxic effects of the compound at varying concentrations. The results indicated significant cytotoxicity compared to controls, with an IC50 value demonstrating its potency:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 11.70 | RFX 393 |
Study 2: Cell Cycle Analysis
Further analysis revealed that treatment with this compound resulted in cell cycle arrest at the G0–G1 phase, significantly altering the distribution of cells across different phases:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0–G1 | 57.08 | 84.36 |
| S | 29.33 | 11.49 |
| G2/M | 13.59 | 4.15 |
This suggests that the compound effectively disrupts normal cell cycle progression in cancer cells.
Comparison with Similar Compounds
Pyrazolopyrimidinone derivatives are a well-studied class of compounds, with structural variations significantly impacting their physicochemical and biological properties. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, activity, and pharmacokinetic profiles.
Structural and Physicochemical Properties
Key Observations :
- The target compound’s 3-chlorobenzyl group confers higher lipophilicity than the 3-fluorophenyl-chromenyl substituent in Example 53, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The cyclopentylacetamide side chain in the target compound likely improves metabolic stability compared to the isopropylamide in Example 53, as cyclopentyl groups are less prone to oxidative metabolism.
Pharmacokinetic Profiles
- Lipophilicity : The target compound’s ClogP (estimated ~3.5) exceeds Example 53’s (~2.8), suggesting slower renal clearance but higher tissue distribution.
- Metabolic Stability : Cyclopentyl groups typically resist CYP450 oxidation better than isopropyl or chromenyl moieties, implying a longer half-life for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
